Welcome to the BenchChem Online Store!
molecular formula C11H10N2O3 B8575312 4-methoxy-3-nitro-5-prop-1-en-2-ylbenzonitrile

4-methoxy-3-nitro-5-prop-1-en-2-ylbenzonitrile

Cat. No. B8575312
M. Wt: 218.21 g/mol
InChI Key: LJYDFFMIPCFLNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08445480B2

Procedure details

A mixture of 3-isopropenyl-4-methoxy-5-nitrobenzonitrile (5.06 g, 23.19 mmol) and pyridine hydrochloride (10 g, 87 mmol) was placed in an oil bath at 200° C. for 4 min. The reaction mixture was then cooled to room temperature, added 1M HCl, and extracted 3 times with ethyl acetate. The combined organics were washed with brine, dried over sodium sulfate, filtered, and concentrated in vacuo. The residue was purified by flash column chromatography using a Horizon Biotage, 65i Si column, eluting with 1 column volume of 1% ethyl acetate in hexanes, followed by a linear gradient of ethyl acetate in hexanes from 1% to 100% over 10 column volumes to afford the title compound. Mass spectrum (ESI) 203.1 (M−1).
Quantity
5.06 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:5]=[C:6]([CH:9]=[C:10]([N+:14]([O-:16])=[O:15])[C:11]=1[O:12]C)[C:7]#[N:8])([CH3:3])=[CH2:2].Cl.N1C=CC=CC=1.Cl>>[OH:12][C:11]1[C:10]([N+:14]([O-:16])=[O:15])=[CH:9][C:6]([C:7]#[N:8])=[CH:5][C:4]=1[C:1]([CH3:3])=[CH2:2] |f:1.2|

Inputs

Step One
Name
Quantity
5.06 g
Type
reactant
Smiles
C(=C)(C)C=1C=C(C#N)C=C(C1OC)[N+](=O)[O-]
Name
Quantity
10 g
Type
reactant
Smiles
Cl.N1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted 3 times with ethyl acetate
WASH
Type
WASH
Details
The combined organics were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash column chromatography
WASH
Type
WASH
Details
eluting with 1 column volume of 1% ethyl acetate in hexanes

Outcomes

Product
Details
Reaction Time
4 min
Name
Type
product
Smiles
OC1=C(C=C(C#N)C=C1[N+](=O)[O-])C(=C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.